![molecular formula C22H17ClN2O3 B4974708 N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)
N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide, also known as ACPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ACPCA is a benzamide derivative and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. This compound has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory and antitumor effects.
実験室実験の利点と制限
One of the advantages of using N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide in lab experiments is its specificity for COX-2 inhibition. This compound has been found to be a selective inhibitor of COX-2, with minimal effects on COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This specificity makes this compound a valuable tool for studying the role of COX-2 in inflammation and pain.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of inflammation, pain, and cancer. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Finally, more research is needed to establish the safety and efficacy of this compound in humans, which may lead to its development as a therapeutic agent.
合成法
The synthesis of N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide involves the reaction of 4-acetylphenyl isocyanate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 3-aminobenzoic acid to obtain this compound. The overall synthesis route is shown below:
科学的研究の応用
N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has been extensively studied in scientific research due to its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
特性
IUPAC Name |
N-[3-[(4-acetylphenyl)carbamoyl]phenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-14(26)15-9-11-17(12-10-15)24-21(27)16-5-4-6-18(13-16)25-22(28)19-7-2-3-8-20(19)23/h2-13H,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWAVTNAYCCUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

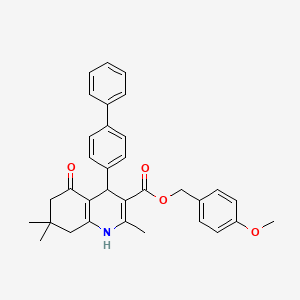
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)
![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)
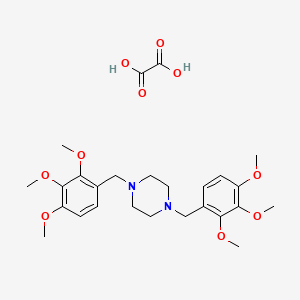
![4-allyl-1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4974658.png)
![3-methyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974661.png)
![N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)
![2-chloro-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4974677.png)
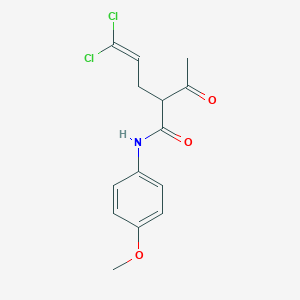
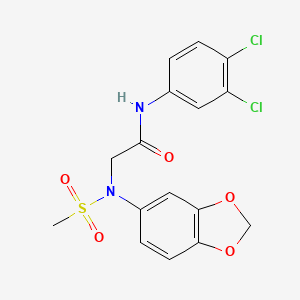

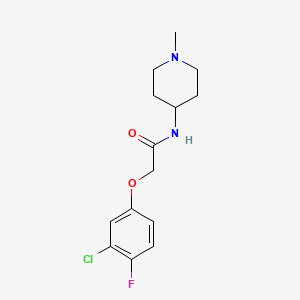
![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4974710.png)
![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)